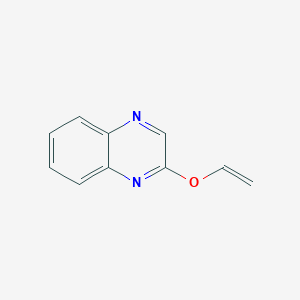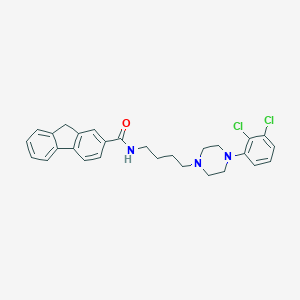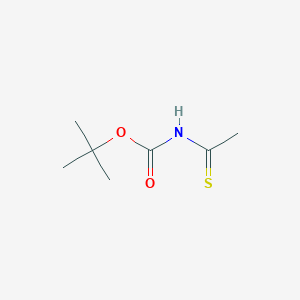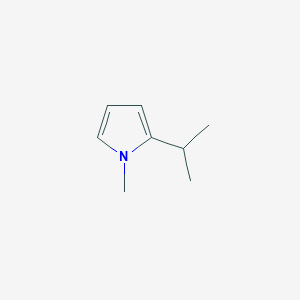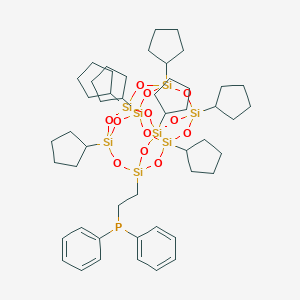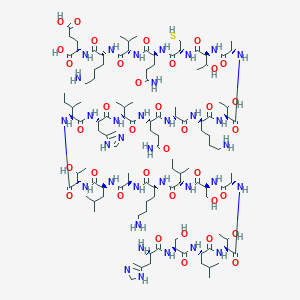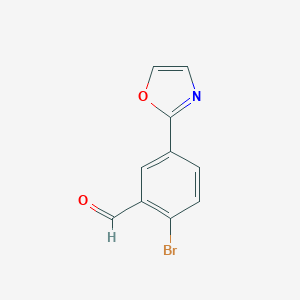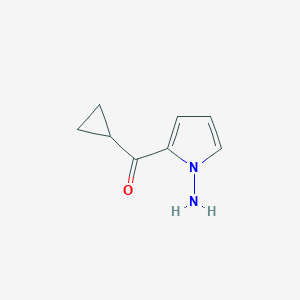
(1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone, also known as APC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell proliferation. In neurological disorders, (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has been found to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
(1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection in the brain, and antimicrobial activity against bacteria. (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has also been found to regulate the expression of various genes and proteins involved in cell signaling and metabolism.
Advantages and Limitations for Lab Experiments
One advantage of (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone is also highly reactive and may require special handling and storage conditions. Additionally, (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone may have off-target effects on other enzymes and signaling pathways, which could complicate data interpretation.
Future Directions
There are several future directions for the study of (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone, including the development of more potent and selective analogs for therapeutic use, the investigation of its effects on other diseases and conditions, and the exploration of its potential as a tool for chemical biology and drug discovery. Additionally, further research is needed to fully understand the mechanism of action of (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone and its interactions with other molecules in the cell.
Synthesis Methods
The synthesis of (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone involves the reaction of cyclopropyl ketone with 2-pyrrolecarboxamidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is purified through column chromatography to obtain (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone in high yield and purity.
Scientific Research Applications
(1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has been studied for its potential therapeutic applications in a variety of fields, including cancer treatment, neurological disorders, and infectious diseases. In cancer research, (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In neurological disorders, (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. (1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone has also been studied for its antimicrobial properties and may be useful in the treatment of bacterial infections.
properties
CAS RN |
163350-69-4 |
|---|---|
Product Name |
(1-Amino-1H-pyrrol-2-yl)(cyclopropyl)methanone |
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(1-aminopyrrol-2-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C8H10N2O/c9-10-5-1-2-7(10)8(11)6-3-4-6/h1-2,5-6H,3-4,9H2 |
InChI Key |
FFBCGNVUBUBUCU-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C2=CC=CN2N |
Canonical SMILES |
C1CC1C(=O)C2=CC=CN2N |
synonyms |
Methanone, (1-amino-1H-pyrrol-2-yl)cyclopropyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




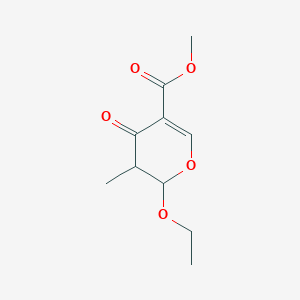
![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
